((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C13H20BrFOSi and a molecular weight of 319.29 g/mol . This compound is characterized by the presence of a bromine and fluorine-substituted benzyl group attached to a tert-butyl dimethylsilane moiety through an oxygen atom. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thio, or alkoxy-substituted benzyl derivatives.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include debrominated or defluorinated benzyl derivatives.
Scientific Research Applications
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzyl group can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The tert-butyl dimethylsilane moiety provides steric protection and increases the compound’s stability under various conditions .
Comparison with Similar Compounds
Similar Compounds
- ((4-Bromo-3-fluorophenyl)methoxy)trimethylsilane
- ((4-Bromo-3-fluorophenyl)methoxy)triethylsilane
- ((4-Bromo-3-fluorophenyl)methoxy)triphenylsilane
Uniqueness
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to its specific combination of bromine and fluorine substituents on the benzyl group, which imparts distinct reactivity and binding properties. The tert-butyl dimethylsilane moiety provides enhanced stability and steric protection compared to other similar compounds with different silyl groups .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCIEJVZVQGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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